3-(2-Nitrophenoxy)phenol
Overview
Description
3-(2-Nitrophenoxy)phenol is an organic compound with the molecular formula C₁₂H₉NO₄ It is a derivative of phenol, characterized by the presence of a nitro group (NO₂) attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenoxy)phenol typically involves the reaction of 2-nitrophenol with phenol under specific conditions. One common method includes the use of pyridine hydrochloride as a catalyst. The reaction mixture is heated to a temperature range of 160°C to 170°C to form a homogeneous solution, which is then further heated to 195°C to 205°C with continuous stirring for about one hour . After cooling, the reaction mixture is diluted with water and extracted to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenolic hydroxyl group can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(2-Aminophenoxy)phenol.
Reduction: Formation of 3-(2-Hydroxyphenoxy)phenol.
Substitution: Various substituted phenoxyphenols depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitrophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to the observed biological effects. The exact molecular pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
- 3-Phenoxyphenol
- 3-(4-Nitrophenoxy)phenol
- 3-(2-Chlorophenoxy)phenol
Comparison: 3-(2-Nitrophenoxy)phenol is unique due to the presence of the nitro group, which imparts specific chemical and biological properties. Compared to 3-Phenoxyphenol, the nitro group enhances the compound’s reactivity and potential biological activities. Similarly, 3-(4-Nitrophenoxy)phenol and 3-(2-Chlorophenoxy)phenol have different substituents that influence their chemical behavior and applications. The nitro group in this compound makes it particularly suitable for applications requiring high reactivity and specific biological interactions.
Properties
IUPAC Name |
3-(2-nitrophenoxy)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEKVVMGRXBZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503542 | |
Record name | 3-(2-Nitrophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74683-21-9 | |
Record name | 3-(2-Nitrophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.